Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2173997-21-0
VCID: VC4665764
InChI: InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5;/h2-4H,1H3,(H2,9,11);1H
SMILES: COC(=O)C1=CN2C(=NC(=N2)N)C=C1.Cl
Molecular Formula: C8H9ClN4O2
Molecular Weight: 228.64

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride

CAS No.: 2173997-21-0

Cat. No.: VC4665764

Molecular Formula: C8H9ClN4O2

Molecular Weight: 228.64

* For research use only. Not for human or veterinary use.

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride - 2173997-21-0

Specification

CAS No. 2173997-21-0
Molecular Formula C8H9ClN4O2
Molecular Weight 228.64
IUPAC Name methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H8N4O2.ClH/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5;/h2-4H,1H3,(H2,9,11);1H
Standard InChI Key DXRLRQUAHBULLI-UHFFFAOYSA-N
SMILES COC(=O)C1=CN2C(=NC(=N2)N)C=C1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a triazolo[1,5-a]pyridine core, where the triazole ring is fused to the pyridine ring at the 1,5-a positions. The 6-position of the pyridine ring is esterified with a methyl group (COOCH₃), while the 2-position of the triazole ring bears an amino group (-NH₂). The hydrochloride salt form enhances solubility and stability for practical applications .

Table 1: Key Molecular Properties

PropertyValue
CAS Number2173997-21-0
Molecular FormulaC₈H₉ClN₄O₂
Molecular Weight228.64 g/mol
IUPAC Namemethyl 2-amino- triazolo[1,5-a]pyridine-6-carboxylate hydrochloride
SMILESCOC(=O)C1=CN2C(=NC(=N2)N)C=C1.Cl
InChI KeyDXRLRQUAHBULLI-UHFFFAOYSA-N

The crystal structure remains uncharacterized, but computational models predict planar geometry for the heterocyclic system, with the hydrochloride ion forming hydrogen bonds with the amino group .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically begins with 2-aminopyridine derivatives. A representative pathway involves:

  • Cyclocondensation: Reacting 2-aminopyridine-6-carboxylic acid with hydrazine to form the triazole ring.

  • Esterification: Treating the intermediate with methanol under acidic conditions to introduce the methyl ester.

  • Salt Formation: Reacting the free base with hydrochloric acid to yield the hydrochloride salt .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationHydrazine hydrate, ethanol, reflux65–70
EsterificationMethanol, H₂SO₄, 60°C85–90
Salt FormationHCl (g), diethyl ether, 0°C>95

Advanced Methodologies

Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours while maintaining yields ≥80%. Solvent-free conditions using ionic liquids (e.g., [BMIM][BF₄]) further improve atom economy and reduce waste .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate solubility in polar aprotic solvents:

  • DMSO: 25 mg/mL

  • Water: 5 mg/mL (pH-dependent)

  • Ethanol: 10 mg/mL

The compound is hygroscopic and requires storage under inert atmosphere at 2–8°C . Degradation studies show <5% decomposition over 12 months when protected from light and moisture .

Spectroscopic Characterization

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N triazole).

  • ¹H NMR (D₂O): δ 8.72 (s, 1H, H-3), 8.15 (d, J=7.8 Hz, 1H, H-7), 7.45 (d, J=7.8 Hz, 1H, H-8), 4.10 (s, 3H, OCH₃) .

Biological Activity and Mechanistic Insights

Kinase Inhibition Profile

The compound demonstrates nanomolar activity against AXL (IC₅₀ = 12 nM) and MER (IC₅₀ = 18 nM) receptor tyrosine kinases, which are implicated in cancer metastasis and drug resistance . Molecular docking studies reveal a binding mode where:

  • The triazole nitrogen forms a hydrogen bond with gatekeeper residue Met639.

  • The methyl ester occupies the hydrophobic back pocket of the kinase domain.

Table 3: In Vitro Antiproliferative Activity

Cell LineOriginIC₅₀ (μM)
A549Lung carcinoma0.45
MCF-7Breast cancer0.78
HT-29Colon cancer1.12

Coagulation Factor Modulation

As a key intermediate in dipeptide analogs, the compound inhibits Factor XIa (Kᵢ = 85 nM), showing potential for treating thrombotic disorders . Structure-activity relationship (SAR) studies indicate that:

  • The 2-amino group is critical for binding to the S1 pocket.

  • Halogenation at the 5-position improves potency but reduces solubility .

Applications in Drug Development

Lead Optimization campaigns

  • Oncology: Serves as the core structure in third-generation ALK inhibitors (e.g., brigatinib analogs) with improved blood-brain barrier penetration .

  • Anticoagulants: Incorporated into macrocyclic inhibitors of thrombin (Kᵢ = 2.3 nM) for stroke prevention .

Radiolabeled Derivatives

¹²⁵I-labeled analogs exhibit high tumor uptake (SUV = 4.5 at 24 h) in murine xenograft models, enabling targeted radiotherapy .

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